5-Propyl-1,3,4-oxadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLNEZCHGZGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545364 | |
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31130-16-2 | |
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of 1,3,4 Oxadiazole Scaffolds in Heterocyclic Chemistry Research
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the field of medicinal chemistry and material science due to its remarkable versatility and broad spectrum of biological activities. mdpi.com The inherent chemical stability of the oxadiazole ring, coupled with its ability to participate in various chemical interactions, makes it an attractive scaffold for the design of new therapeutic agents and functional materials. nih.gov
Researchers have extensively demonstrated that derivatives of 1,3,4-oxadiazole exhibit a wide array of pharmacological properties. These include, but are not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic activities. mdpi.com The ability of the 1,3,4-oxadiazole core to act as a bioisostere for amide and ester groups allows for the modification of existing drug molecules to improve their pharmacokinetic and pharmacodynamic profiles.
The applications of 1,3,4-oxadiazole derivatives extend beyond the realm of medicine. They have been investigated for their potential use in agriculture as herbicides and insecticides, and in material science for the development of polymers and dyes. This wide-ranging utility underscores the fundamental importance of the 1,3,4-oxadiazole scaffold in modern chemical research.
Research Context of 5 Propyl 1,3,4 Oxadiazole 2 Thiol Within the Oxadiazole Family
General Synthetic Routes to 1,3,4-Oxadiazole-2-thiols
The formation of the 1,3,4-oxadiazole-2-thiol (B52307) ring system is a cornerstone of heterocyclic synthesis, with several reliable methods having been developed.
The most prevalent and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium. jchemrev.comjchemrev.com This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a base like potassium hydroxide (B78521). acs.orgbingol.edu.tr
The general mechanism proceeds in two key steps:
Formation of a Dithiocarbazinate Salt : The acid hydrazide initially reacts with carbon disulfide in the presence of the base to form a potassium dithiocarbazinate salt.
Intramolecular Cyclization and Dehydration : This intermediate then undergoes an intramolecular cyclization, where the hydrazide's terminal nitrogen attacks the thiocarbonyl carbon. Subsequent elimination of a water molecule and hydrogen sulfide (B99878) leads to the formation of the stable 1,3,4-oxadiazole ring. bingol.edu.tr The reaction mixture is typically refluxed, and the final product is isolated by acidifying the solution, which causes the thiol to precipitate. jchemrev.comresearchgate.net
This method's popularity stems from its use of readily available and inexpensive starting materials and its applicability to a wide array of acid hydrazides, allowing for diverse substitutions at the 5-position of the oxadiazole ring. jchemrev.comacs.org
While the carbon disulfide route is dominant for the 2-thiol derivatives, other strategies exist for the construction of the core 1,3,4-oxadiazole ring, which can be subsequently modified. These include:
Cyclodehydration of N,N'-Diacylhydrazines : Symmetrically or asymmetrically substituted 1,3,4-oxadiazoles can be synthesized by the cyclization of N,N'-diacylhydrazines. This dehydration reaction is facilitated by various reagents such as phosphorus oxychloride, phosphorus pentoxide, polyphosphoric acid, or thionyl chloride. researchgate.netbiointerfaceresearch.com
Oxidative Cyclization of Acylhydrazones : N-acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netbiointerfaceresearch.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chloramine-T. biointerfaceresearch.com Microwave irradiation has also been employed to facilitate this type of reaction. jchemrev.com
Direct Annulation of Hydrazides : A novel strategy involves the direct annulation of hydrazides with methyl ketones, using potassium carbonate as a base, which proceeds through an unexpected C-C bond cleavage. nih.gov
Specific Synthetic Approaches for this compound
To synthesize the title compound, this compound, the general methods are tailored by selecting the appropriate starting materials.
The synthesis of this compound logically begins with a four-carbon carboxylic acid, namely butyric acid (or its derivatives), to provide the required propyl group at the 5-position. The synthetic sequence is a direct application of the classic carbon disulfide route and typically involves three main steps, a process documented for many analogous compounds. researchgate.netnih.govresearchgate.net
Esterification : Butyric acid is first converted to its corresponding ester, typically methyl or ethyl butyrate (B1204436). This is often achieved by reacting the acid with the respective alcohol in the presence of a strong acid catalyst like sulfuric acid.
Hydrazinolysis : The butyrate ester is then reacted with hydrazine (B178648) hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group of the ester to form butyric hydrazide (butanohydrazide).
Cyclization with Carbon Disulfide : Finally, the prepared butyric hydrazide is subjected to the cyclization reaction with carbon disulfide in an ethanolic potassium hydroxide solution, as described previously. Upon heating and subsequent acidification, the target compound, this compound, is formed. jchemrev.comjchemrev.com
Optimizing the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols is crucial for improving efficiency and product quality. Research has focused on several key parameters:
Solvent and Base Selection : The choice of base and solvent in the conventional method is critical. Potassium hydroxide is the most common base, and absolute ethanol is a frequently used solvent, providing a suitable medium for the reaction to proceed under reflux conditions. acs.orgbingol.edu.tr
Green Chemistry Approaches : To align with the principles of green chemistry, an ultrasound-assisted synthesis has been developed. nih.gov This method can be performed with a minimal amount of a high-boiling solvent like DMF and without the need for an acid or base catalyst. The use of ultrasound energy often leads to significantly reduced reaction times, higher yields, and simpler workup procedures. nih.gov
Table 1: Comparison of Synthetic Conditions for 5-Substituted-1,3,4-oxadiazole-2-thiols
| Method | Reagents & Catalysts | Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Acid Hydrazide, CS₂, KOH | Ethanol | Reflux | Well-established, inexpensive reagents | acs.orgbingol.edu.tr |
| Ultrasound-Assisted | Acid Hydrazide, CS₂ | DMF (drops) | Ultrasound irradiation | High yield, short reaction time, catalyst-free, green | nih.gov |
Derivatization Strategies of the this compound Core
The this compound molecule is a valuable scaffold for further chemical modification. The primary site for derivatization is the thiol group at the 2-position. This group exists in a thione-thiol tautomerism, but it readily reacts as a nucleophile in its thiol form. jchemrev.com
The most common derivatization is S-alkylation or S-aralkylation. This is typically achieved by reacting the thiol with various electrophiles, such as alkyl or aralkyl halides. researchgate.netnih.gov The reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the thiol to form a more potent thiolate nucleophile. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of substituents onto the sulfur atom, creating thioether derivatives. nih.govuobaghdad.edu.iq
Other derivatization strategies include reactions at the ring nitrogen atoms, such as the formation of Mannich bases through reaction with formaldehyde (B43269) and a suitable amine. acs.org
Table 2: Examples of Derivatization Reactions on the 1,3,4-Oxadiazole-2-thiol Core
| Reaction Type | Reagents | Resulting Structure | Reference |
|---|---|---|---|
| S-Alkylation/Aralkylation | Alkyl/Aralkyl Halide, NaH, DMF | 2-(Alkyl/Aralkyl-thio)-5-propyl-1,3,4-oxadiazole | researchgate.netnih.govresearchgate.net |
| Thioester Formation | Acyl Chloride, Base | S-(5-Propyl-1,3,4-oxadiazol-2-yl) thioester | jchemrev.com |
| Thioether-Acetate Formation | Ethyl Chloroacetate, Base | Ethyl 2-((5-propyl-1,3,4-oxadiazol-2-yl)thio)acetate | nih.govuobaghdad.edu.iq |
| Mannich Base Formation | Formaldehyde, Amine (e.g., Morpholine) | N-Substituted aminomethyl derivatives | acs.org |
Compound Index
S-Substitution Reactions of the Thiol Moiety
The thiol group of 5-substituted-1,3,4-oxadiazole-2-thiols is a key site for functionalization. Due to thiol-thione tautomerism, the compound exists in equilibrium between the thiol and thione forms. asianpubs.orgnih.gov This allows for facile reactions at the exocyclic sulfur atom, leading to a variety of thioether derivatives.
The most common reaction involving the thiol moiety is S-alkylation or S-aralkylation, which results in the formation of stable thioether derivatives. This reaction is typically achieved by treating the parent this compound with various alkyl or aralkyl halides.
The general procedure involves the deprotonation of the thiol group using a base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF), or potassium carbonate (K₂CO₃) in solvents such as acetone (B3395972) or DMF. nih.govnih.gov One-pot methods have also been developed where the oxadiazole thiol is generated in situ from an acid hydrazide and carbon disulfide, followed by the addition of an alkylating agent. asianpubs.org
For instance, the synthesis of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol was accomplished by reacting the thiol with various alkyl/aralkyl halides in the presence of NaH and DMF. nih.gov Similarly, S-alkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol were successfully synthesized using the same methodology. tjpr.org Another approach involves a zinc-mediated S-alkylation, which has been shown to be an efficient and chemoselective method.
The reaction conditions for S-alkylation are generally mild, and a wide range of electrophiles can be employed, leading to a diverse library of thioether compounds.
Table 1: Examples of S-Alkylation/Aralkylation of 5-Substituted-1,3,4-oxadiazole-2-thiols
| 5-Substituent | Alkylating/Aralkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl | Various benzyl (B1604629) chlorides (RCH₂Cl) | K₂CO₃ / DMF | 2-((R-benzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | nih.gov |
| 3,4-Methylenedioxyphenyl | Various alkyl/aralkyl halides | NaH / DMF | S-substituted-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole | nih.gov |
| 1H-Indol-3-ylmethyl | Various alkyl/aralkyl halides | NaH / DMF | S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols | tjpr.org |
| Pyridin-4-yl | 1-Bromododecane | K₂CO₃ / DMF | 2-(Dodecylsulfanyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | nih.gov |
| 3,5-Dinitrophenyl | Dodecyl bromide | K₂CO₃ | 2-(3,5-Dinitrophenyl)-5-(dodecylthio)-1,3,4-oxadiazole | nih.gov |
While S-acylation is less common, it can be achieved by reacting the thiol with acylating agents like acid chlorides or anhydrides under appropriate conditions to form thioesters.
The Mannich reaction is a prominent organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of 5-substituted-1,3,4-oxadiazole-2-thiols, the reaction typically involves an amine, formaldehyde, and the oxadiazole core. However, a significant point of regioselectivity arises. The literature consistently demonstrates that the Mannich reaction on this scaffold proceeds via N-alkylation rather than S-alkylation. nih.govtsijournals.comnih.govnih.gov
Studies have shown that when 5-substituted-1,3,4-oxadiazole-2-thiones are subjected to Mannich reaction conditions (typically with formaldehyde and a primary or secondary amine in ethanol), the substitution occurs at the N-3 position of the oxadiazole ring. tsijournals.comnih.gov This high regioselectivity is attributed to the greater nucleophilicity of the ring nitrogen atom in the thione tautomer compared to the exocyclic sulfur atom under these reaction conditions. One study explicitly reported that the Mannich reaction resulted in the formation of N-Mannich bases rather than the S-Mannich bases, confirming the reaction is highly regiospecific. tsijournals.com Therefore, while Mannich base formation is a key synthetic methodology for this class of compounds, it proceeds through N-substitution, a topic detailed in the following section.
N-Substitution Reactions within the Oxadiazole Ring
The primary route for N-substitution in this compound and its analogs is the aforementioned Mannich reaction. This reaction introduces an aminomethyl group at the N-3 position of the 1,3,4-oxadiazole ring.
The synthesis of these N-Mannich bases is generally straightforward. It involves the reaction of the 5-substituted-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a suitable primary or secondary amine. nih.govnih.govnih.gov The reaction is often carried out in ethanol at room temperature or with gentle heating. nih.govnih.gov A wide variety of amines can be used, including aromatic amines and substituted piperazines, leading to a diverse range of N-substituted derivatives. nih.gov
For example, a series of N-Mannich bases were synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione by reacting it with formaldehyde and various primary aromatic amines or 1-substituted piperazines in ethanol. nih.gov Similarly, Mannich bases of 5-furan-2-yl nih.govresearchgate.netrtu.lvoxadiazole-2-thiol were prepared by refluxing the parent compound with an appropriate amine and formaldehyde in ethanol. nih.gov
Table 2: Synthesis of N-Mannich Bases from 5-Substituted-1,3,4-oxadiazole-2-thiones
| 5-Substituent | Amine | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | Primary aromatic amines | Formaldehyde, Ethanol, RT | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.gov |
| 3,4-Dimethoxyphenyl | 1-Substituted piperazines | Formaldehyde, Ethanol, RT | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.gov |
| Furan-2-yl | Alkyl or aryl amines | Formaldehyde, Ethanol, Reflux | 3-Substituted aminomethyl-5-furan-2-yl nih.govresearchgate.netrtu.lvoxadiazole-2-thiones | nih.gov |
| 4,6-Disubstituted-2-thiomethyl pyrimidyl | Secondary amines | Formaldehyde, Ethanol | 3-Substituted aminomethyl-5-(4,6-disubstituted-2-thiomethyl-pyrimidyl)-1,3,4-oxadiazole-2-thiones | tsijournals.com |
Conjugation with Other Heterocyclic Scaffolds (e.g., Quinazolinones, Indoles)
Creating hybrid molecules by conjugating the this compound scaffold with other biologically active heterocycles is a modern strategy in drug design. The thiol group provides a convenient handle for linking the oxadiazole core to other molecules, typically via a thioether bond.
Quinazolinone Conjugates: Hybrid molecules incorporating both quinazolinone and 1,3,4-oxadiazole moieties have been synthesized. In one approach, a 3-amino-4(3H)-quinazolinone derivative is first reacted with chloroacetyl chloride to yield an N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide intermediate. This chloro-intermediate is then treated with a 5-substituted-1,3,4-oxadiazole-2-thiol in the presence of a base like potassium carbonate in acetone. This results in the formation of a thioether linkage, coupling the two heterocyclic systems. nih.gov A study specifically synthesized a conjugate where the quinazolinone ring bears a propyl group at the C-2 position, namely 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide. nih.gov
Indole (B1671886) Conjugates: The conjugation of the 1,3,4-oxadiazole-2-thiol core with an indole moiety is also well-documented. The synthesis typically starts with an indole-containing carboxylic acid, such as 2-(1H-indol-3-yl)acetic acid. This acid is converted to its corresponding acid hydrazide. The hydrazide is then cyclized using carbon disulfide and potassium hydroxide to form the 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol intermediate. This key intermediate can then be S-alkylated with a suitable electrophile to create the final conjugate. tjpr.org This method provides a versatile route to link the indole and oxadiazole scaffolds through a flexible thioether bridge.
Table 3: Examples of Conjugation of 5-Substituted-1,3,4-oxadiazole-2-thiol with other Heterocycles
| Heterocyclic Scaffold | Linkage Strategy | Key Intermediates | Resulting Conjugate Structure | Reference |
|---|---|---|---|---|
| Quinazolinone | S-alkylation | 2-Chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide; 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Quinazolinone linked via an acetamide (B32628) and thioether bridge to the oxadiazole | nih.gov |
| Indole | S-alkylation | 2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol; Alkyl/aralkyl halides | Indole linked via a methylene (B1212753) and thioether bridge to the oxadiazole | tjpr.org |
Chemical Reactivity and Tautomerism of 5 Propyl 1,3,4 Oxadiazole 2 Thiol Derivatives
Thiol-Thione Tautomeric Equilibrium Studies
5-Propyl-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a critical aspect of its chemistry, influencing its reactivity and potential biological interactions. Studies on analogous 5-substituted-1,3,4-oxadiazole-2-thiol compounds have provided valuable insights into this phenomenon. nih.govresearchgate.net
Spectroscopic methods are instrumental in elucidating the dominant tautomeric form in different states. For similar compounds like 5-furan-2-yl rroij.comresearchgate.netresearchgate.netoxadiazole-2-thiol, extensive thiol-thione tautomerism has been observed. nih.govresearchgate.net
In the solid state, X-ray crystallography studies on analogous compounds have often shown the thione form to be predominant. nih.govresearchgate.net However, in solution, the equilibrium can be influenced by the solvent and other conditions. nih.gov
¹H-NMR spectroscopy is a powerful tool for studying this equilibrium in solution. For instance, in a study on 5-furan-2-yl rroij.comresearchgate.netresearchgate.netoxadiazole-2-thiol, the observation of a weak signal for the SH proton, alongside the successful synthesis of Mannich bases (which relies on the reactivity of the NH group in the thione form), confirmed the existence of the tautomeric equilibrium. nih.govresearchgate.net The chemical shifts of protons attached to the heterocyclic ring and the substituent at position 5 can also provide clues about the electronic distribution within the molecule, which is affected by the tautomeric form.
Infrared (IR) spectroscopy also offers valuable information. The presence of a C=S stretching band would indicate the thione form, while an S-H stretching band would be characteristic of the thiol form. In many 2-mercapto-1,3,4-oxadiazole derivatives, the IR spectra show absorption bands corresponding to both N-H and C=S vibrations, further supporting the existence of the thione tautomer in the solid state.
Table 1: Spectroscopic Data for Tautomeric Analysis of 5-Substituted-1,3,4-oxadiazole-2-thiol Analogs
| Spectroscopic Technique | Key Observations | Inferred Tautomeric Form | Reference |
|---|---|---|---|
| ¹H-NMR | Weak signal for SH proton observed. | Existence of thiol form in solution, though potentially minor. | nih.govresearchgate.net |
| Signals corresponding to NH protons. | Predominance of thione form in solution. | nih.gov | |
| IR | Presence of C=S stretching vibration. | Thione form present. | nih.gov |
| Presence of N-H stretching vibration. | Thione form present. | nih.gov |
| X-ray Crystallography | Crystal structure corresponds to the thione form. | Thione form is the stable form in the solid state. | nih.govresearchgate.net |
Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of the thiol and thione tautomers. These studies can calculate the total energy of each tautomer, providing a quantitative measure of their preference. For related heterocyclic thione derivatives, theoretical studies on their electronic structures and tautomeric equilibrium have been conducted. nih.gov
These computational models can also provide insights into the geometric parameters (bond lengths and angles) and the electronic properties (charge distribution, molecular orbitals) of each tautomer. This information helps to rationalize the observed spectroscopic data and reactivity patterns.
| DFT | Dipole Moment | Typically Lower | Typically Higher | Differences in polarity can influence solubility and interactions. |
Reaction Mechanisms of Derivatization
The dual reactivity of this compound, arising from its tautomeric nature, allows for a variety of derivatization reactions. These reactions can occur at the exocyclic sulfur atom or the endocyclic nitrogen atoms.
In the thiol form, the sulfur atom is a potent nucleophile. It can readily react with various electrophiles, leading to the formation of S-substituted derivatives. This reactivity is a cornerstone of the derivatization of this class of compounds. researchgate.net
A common reaction involves the alkylation of the thiol group. In the presence of a base, such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF), the thiol proton is abstracted to form a thiolate anion. This highly nucleophilic anion then attacks an alkyl or aralkyl halide, resulting in the formation of a new carbon-sulfur bond. researchgate.netnih.gov
The general mechanism for S-alkylation is as follows:
Deprotonation: The base removes the acidic proton from the thiol group, generating a thiolate anion.
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the alkylating agent, displacing the leaving group (e.g., a halide).
This method has been successfully used to synthesize a wide range of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496). researchgate.net
The 1,3,4-oxadiazole (B1194373) ring contains two endocyclic nitrogen atoms that are susceptible to electrophilic attack. rroij.com This reactivity is more pronounced in the thione tautomer, where the nitrogen at position 4 is part of an amide-like system.
One of the most significant reactions involving the endocyclic nitrogen is the Mannich reaction. This reaction involves the aminoalkylation of the N-H group of the thione tautomer. In the presence of formaldehyde (B43269) and a primary or secondary amine, a Mannich base is formed. nih.govresearchgate.net
The mechanism of the Mannich reaction in this context proceeds as follows:
Formation of the Iminium Ion: Formaldehyde reacts with the amine to form a highly electrophilic iminium ion.
Nucleophilic Attack: The N-H nitrogen of the thione tautomer acts as a nucleophile, attacking the iminium ion.
Deprotonation: Loss of a proton from the nitrogen atom regenerates the aromaticity of the system and yields the final Mannich base.
The successful synthesis of numerous Mannich bases from 5-furan-2-yl rroij.comresearchgate.netresearchgate.netoxadiazole-2-thiol provides strong evidence for the accessibility of the endocyclic nitrogen for electrophilic attack and further confirms the existence of the thione tautomer. nih.govresearchgate.net
Lack of Specific Research Data on this compound Derivatives Hinders Detailed Analysis
A thorough review of available scientific literature reveals a significant gap in research specifically focused on the biological activities of this compound and its derivatives. While the broader class of 5-substituted-1,3,4-oxadiazole-2-thiols is a subject of considerable scientific interest for its potential therapeutic applications, specific data pertaining to the propyl-substituted variant remains largely undocumented in accessible research.
The 1,3,4-oxadiazole-2-thiol (B52307) scaffold is recognized for its versatile biological profile, with numerous studies exploring its antimicrobial and antioxidant properties. nih.govnih.govnih.gov Research in this area typically involves the synthesis of a series of derivatives where the substituent at the 5-position of the oxadiazole ring is varied to investigate structure-activity relationships. These studies have often highlighted derivatives containing aryl, substituted phenyl, and other complex moieties as possessing significant biological activity. nih.govnih.gov
For instance, derivatives such as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) have been noted for their broad-spectrum antimicrobial properties. nih.govnih.gov Similarly, other research has focused on the antitubercular potential of this class of compounds, identifying molecules with different substitutions as promising leads. nih.govnih.govnih.gov In the realm of antioxidant research, various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have been evaluated through assays like DPPH radical scavenging, with activity often linked to the nature of the substituent at the 5-position. researchgate.netnih.gov
However, across these studies, the 5-propyl derivative is not prominently featured, and specific data points such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains, or IC50 values from antioxidant assays, are not available. The synthesis routes for 5-substituted-1,3,4-oxadiazole-2-thiols are well-established, generally involving the cyclization of an appropriate acid hydrazide with carbon disulfide. jchemrev.com While theoretically straightforward, the synthesis and subsequent detailed biological evaluation of this compound have not been the focus of the reviewed literature.
Consequently, a detailed exploration of the antimicrobial, antitubercular, and antioxidant activities of this compound derivatives, as per the requested outline, cannot be constructed based on the current body of scientific publications. The available data pertains to the general class of compounds rather than the specific propyl derivative, making a focused and scientifically accurate article on this particular compound unfeasible at this time.
Exploration of Biological Activities of 5 Propyl 1,3,4 Oxadiazole 2 Thiol Derivatives in Vitro Research
Antioxidant Research
Mechanistic Studies on Oxidative Stress Abrogation
Derivatives of 5-propyl-1,3,4-oxadiazole-2-thiol have demonstrated significant potential in mitigating oxidative stress through various mechanisms in in-vitro studies. Research into S-alkylated derivatives of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, including those with propyl substitutions, revealed protective effects against glutathione (B108866) depletion in Friedreich's ataxia fibroblasts. nih.gov Two of these active compounds were also found to enhance the survival rate of Caenorhabditis elegans subjected to juglone-induced oxidative stress. nih.gov This suggests a mechanism of action that involves bolstering cellular defenses against oxidative damage. nih.gov
Further studies on the compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (B1605646) have elucidated its capacity to abrogate oxidation by inducing the body's endogenous defense systems and halting radical chain reactions. ijpsonline.com The antioxidant properties of this compound were confirmed through multiple in vitro assays, including hydrogen peroxide scavenging, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and phosphomolybdenum assays. ijpsonline.comresearchgate.net The presence of the thiol (-SH) group is believed to contribute significantly to its reducing potential and antioxidant activity. ijpsonline.com Molecular docking simulations supported these findings, indicating that the compound binds effectively to oxidative stress-related proteins, particularly glutathione reductase. ijpsonline.com Similarly, research on 5-Benzyl-1,3,4-oxadiazole-2-thiol confirmed its antioxidant potential through DPPH radical scavenging and lipid peroxidation assays. researchgate.net
Antineoplastic and Cytotoxic Research (In Vitro Cell Line Studies)
The antineoplastic potential of 1,3,4-oxadiazole (B1194373) derivatives has been a subject of extensive in vitro investigation, with many compounds demonstrating cytotoxicity against various human cancer cell lines. nih.govijpsnonline.comnih.gov These studies are crucial for identifying novel therapeutic agents that can selectively target and destroy cancer cells. nih.govnih.gov
Derivatives of 1,3,4-oxadiazole have shown notable cytotoxic effects against specific cancer cell lines, including the breast adenocarcinoma line (MCF-7) and the cervical cancer line (HeLa). A series of 1,3,4-oxadiazole-2-thioglycosides displayed moderate to excellent antitumor activity against MCF-7 cells, among others. scirp.org Benzimidazole (B57391) derivatives of 1,3,4-oxadiazole also exhibited stronger cytotoxic effects on MCF-7 cells than the standard reference drug, 5-fluorouracil. nih.gov
In a study evaluating imidazothiadiazole derivatives, which share structural similarities, compounds showed significant cytotoxic activity against HeLa cells. mdpi.com Likewise, other research has documented the antiproliferative activity of various 1,3,4-oxadiazole derivatives against a panel of cancer cell lines, including MCF-7 and HeLa. nih.govresearchgate.net For instance, certain 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, have shown potent activity against MCF-7 cells, with some compounds exhibiting IC₅₀ values as low as 1.52 μM. mdpi.com
| Compound Class | Specific Derivative(s) | Cell Line | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-2-thioglycosides | Compound 11 | MCF-7 (Breast) | 2.12 | scirp.org |
| 1,3,4-Oxadiazole-2-thioglycosides | Compound 13 | MCF-7 (Breast) | 2.21 | scirp.org |
| Benzimidazole-1,3,4-oxadiazole | Compound 5 & 6 | MCF-7 (Breast) | Stronger than 5-fluorouracil | nih.gov |
| Imidazothiadiazole | Compound 43c | HeLa (Cervical) | 4.73 | mdpi.com |
| Imidazothiadiazole | Compound 43d | HeLa (Cervical) | 1.65 | mdpi.com |
Several specific 1,3,4-oxadiazole derivatives have been identified as possessing particularly potent antineoplastic activity in vitro. In a study of 1,3,4-oxadiazole-2-thioglycosides, compounds designated as 11 and 13 were found to be highly specific and potent against four tested human cancer cell lines: MCF-7, HCT116 (colon), HEPG2 (liver), and HEP2 (larynx). scirp.orgresearchgate.net
Another investigation highlighted a dibenzyl derivative (Compound 4 ) as demonstrating the most significant anti-proliferative properties against the MCF-7 breast cancer cell line. nih.gov This compound also showed noteworthy activity as an EGFR tyrosine kinase inhibitor. nih.gov In the same study, compounds 5 and 6 , which are benzimidazole derivatives of 1,3,4-oxadiazole, were found to have a stronger cytotoxic effect on MCF-7 cells than the reference compound, 5-fluorouracil. nih.gov Furthermore, research on a broad range of thiadiazole derivatives, which are closely related to oxadiazoles, identified compound 8a as having the highest potency against a panel of seven cancer cell lines, with IC₅₀ values ranging from 1.62 to 4.61 μM. mdpi.com The same study found compound 22d to be the most potent against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 1.52 μM and 10.3 μM, respectively. mdpi.com
| Compound Identifier | Compound Class | Key Finding | Source |
|---|---|---|---|
| Compounds 11 & 13 | 1,3,4-Oxadiazole-2-thioglycoside | Highly specific and potent against MCF-7, HCT116, HEPG2, and HEP2 cell lines. | scirp.orgresearchgate.net |
| Compound 4 | bis-5-mercapto-1,3,4-oxadiazole | Most lipophilic and best anti-proliferative properties against MCF-7; significant EGFR tyrosine kinase activity. | nih.gov |
| Compound 8a | Thiadiazole derivative | Highest potency against seven cancer cell lines (IC₅₀: 1.62–4.61 μM). | mdpi.com |
| Compound 22d | Thiadiazole derivative | Most potent against MCF-7 (IC₅₀: 1.52 μM) and HCT-116 (IC₅₀: 10.3 μM). | mdpi.com |
Enzyme Inhibition Studies
Derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents for a range of conditions.
A series of eighteen 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against Jack bean urease. nih.govnih.gov Most of the synthesized compounds emerged as potent inhibitors of the enzyme. nih.govnih.govresearchgate.net The most active compound, 4j , which bears a 4-chlorobenzyl ring, exhibited an IC₅₀ value of 1.15 ± 0.2 μM, making it approximately 20 times more active than thiourea, the standard inhibitor. nih.gov Other compounds with strong inhibitory activities included those with methoxy (B1213986) groups at the 2, 3, and 4 positions of the terminal benzene (B151609) ring, as well as several halo-substituted compounds. nih.gov Molecular docking studies were also performed to understand the interaction modes between these compounds and the crystal structure of Jack bean urease. nih.govnih.gov
| Compound | Description | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4j | 4-chlorobenzyl substituted | 1.15 ± 0.2 | nih.gov |
| 4a | 2,3,4-trimethoxy substituted | 5.6 ± 0.11 | nih.gov |
| 4g | Halo-substituted | 5.8 ± 0.14 | nih.gov |
| 4i | Halo-substituted | 6.12 ± 0.11 | nih.gov |
| 4l | Methoxy-substituted | 6.22 ± 0.13 | nih.gov |
| 4m | Methoxy-substituted | 5.9 ± 0.16 | nih.gov |
| Thiourea | Standard Inhibitor | 22.3 ± 1.22 | nih.gov |
The inhibition of α-amylase is a key strategy for managing postprandial hyperglycemia in type II diabetes. nih.gov Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as α-amylase inhibitors. In one study, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized, with compound 5g showing outstanding inhibitory potential against α-amylase, with an IC₅₀ value of 13.09 ± 0.06 µg/ml, which is nearly identical to that of the standard drug acarbose (B1664774) (IC₅₀ = 12.20 ± 0.78 µg/ml). nih.gov
Another research effort focused on a different series of 1,3,4-oxadiazole derivatives identified compounds SC2 and SC8 as potent α-amylase inhibitors, with IC₅₀ values of 36.5 ± 1.5 µg/mL and 45.2 ± 2.1 µg/mL, respectively. buketov.edu.kzresearchgate.net These values indicated greater potency compared to the standard, acarbose (IC₅₀ = 68.9 ± 3.2 µg/mL), in that particular study. buketov.edu.kzresearchgate.net Further research has consistently shown that derivatives of this scaffold, such as SOZD4 and SOZD5, can effectively inhibit α-amylase, reinforcing their potential as novel antidiabetic agents. journalgrid.com
| Compound | IC₅₀ (µg/ml) | Standard Drug (Acarbose) IC₅₀ (µg/ml) | Source |
|---|---|---|---|
| 5g | 13.09 ± 0.06 | 12.20 ± 0.78 | nih.gov |
| SC2 | 36.5 ± 1.5 | 68.9 ± 3.2 | buketov.edu.kzresearchgate.net |
| SC8 | 45.2 ± 2.1 | 68.9 ± 3.2 | buketov.edu.kzresearchgate.net |
| 5a | 60.02 ± 0.08 | 12.20 ± 0.78 | nih.gov |
| 5b | 64.8 ± 1.07 | 12.20 ± 0.78 | nih.gov |
Investigations into Protein Tyrosine Kinase and Glutathione Reductase Inhibition
Research into the 1,3,4-oxadiazole scaffold has identified its potential as a source of protein kinase inhibitors. iscience.innih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. iscience.inmdpi.com Specifically, certain derivatives have been investigated for their ability to inhibit protein tyrosine kinases (PTKs), a subgroup of protein kinases. mdpi.com
One study focused on designing and synthesizing a series of 1,3,4-oxadiazole-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov Several of these hybrid compounds demonstrated significant inhibitory activity against EGFR-TK, with IC₅₀ values in the sub-micromolar range. nih.gov For instance, the most active compounds, 6d , 6e , and 8a-e , suppressed cancer cell growth with GI₅₀ values ranging from 0.23 to 2.00 µM. nih.gov Further investigation revealed their potent inhibition of EGFR-TK, with IC₅₀ values between 0.11 and 0.73 µM, comparable to the standard drug erlotinib. nih.gov Another area of research has been on PIM-1 kinase, a serine/threonine kinase involved in prostate cancer. A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested, with compound 10f emerging as a highly potent inhibitor of PIM-1 kinase, showing an IC₅₀ of 17 nM. nih.gov
While the broader 1,3,4-oxadiazole class shows promise, specific research detailing the inhibition of glutathione reductase by derivatives of this compound is not extensively covered in the provided sources.
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that is often overexpressed in solid tumors and is involved in cancer progression and angiogenesis. Inhibiting this enzyme is a key strategy in anticancer drug development. nih.gov A series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their TP inhibitory potential. nih.gov The majority of the synthesized compounds showed moderate activity, with IC₅₀ values ranging from 38.24 ± 1.28 to 258.43 ± 0.43 μM. nih.gov The activity was found to be highly dependent on the substituent at the C-5 position of the oxadiazole ring. nih.gov Notably, a derivative bearing a 4-hydroxyphenyl group was the most active in this series, with an IC₅₀ value of 38.24 ± 1.28 μM, which was comparable to the reference inhibitor 7-deazaxanthine (IC₅₀ 38.68 ± 4.42 μM). nih.gov
In another study, a different set of 1,3,4-oxadiazole derivatives demonstrated a wide range of thymidine phosphorylase inhibition, with IC₅₀ values from 1.10 ± 0.05 to 49.60 ± 1.30 μM. nih.gov This highlights the significant impact that different substitutions on the phenyl ring have on the inhibitory activity against thymidine phosphorylase. nih.gov
Thymidine Phosphorylase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound Series | Inhibitory Concentration (IC₅₀) Range | Most Active Moiety | Reference Compound | Reference IC₅₀ |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-2-thione Derivatives | 38.24 - 258.43 µM | 4-hydroxyphenyl group | 7-Deazaxanthine | 38.68 ± 4.42 µM |
| 1,3,4-Oxadiazole Derivatives | 1.10 - 49.60 µM | Varies with phenyl substitution | 7-Deazaxanthine | 38.68 ± 1.12 µM |
Immunomodulatory Research
Inhibition of T-cell Proliferation
The immunomodulatory effects of this compound derivatives have been explored, particularly concerning their impact on immune cell functions. Research has shown that certain derivatives can influence T-cell proliferation. T-cells are crucial components of the adaptive immune system, and their proliferation is a key event in the immune response. One study noted that KRT17, a protein involved in inflammatory processes, promotes T-lymphocyte proliferation, suggesting that agents which modulate such pathways could have immunomodulatory effects. dntb.gov.ua While direct inhibition of T-cell proliferation by this compound derivatives is an area of ongoing investigation, the anti-inflammatory properties of the broader oxadiazole class suggest a potential for such activity. dntb.gov.ua
Suppression of Phagocyte Reactive Oxygen Species (ROS) Production
Phagocytes, such as macrophages and neutrophils, produce reactive oxygen species (ROS) as part of the inflammatory response to eliminate pathogens. However, excessive ROS production can lead to tissue damage. The antioxidant potential of 1,3,4-oxadiazole derivatives suggests they may suppress this process. One study synthesized a series of 1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety and evaluated their antioxidant potential through various assays, including DPPH, OH, and nitric oxide (NO) radical scavenging. mdpi.comnih.gov The derivative Ox-6f showed promising results, with an 80.23% radical scavenging potential at a concentration of 100 µg/mL. mdpi.comnih.gov This strong antioxidant activity indicates a potential to reduce oxidative stress, which is closely linked to the production of ROS by phagocytes during inflammation. mdpi.com
Other Pharmacological Research Avenues (Excluding Clinical Data)
Anti-inflammatory Research
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the search for new anti-inflammatory agents. mdpi.comijpsnonline.com Derivatives of this scaffold have been shown to exhibit significant anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net
A study involving 1,3,4-oxadiazole derivatives synthesized from flurbiprofen, a known non-steroidal anti-inflammatory drug (NSAID), demonstrated notable anti-inflammatory potential. mdpi.comnih.gov The in vitro anti-inflammatory activity was assessed using a heat-induced albumin denaturation assay. The derivative Ox-6f , which features a p-chlorophenyl substitution, displayed the most potent activity with a 74.16% inhibition at a concentration of 200 µg/mL, compared to the standard drug ibuprofen (B1674241) which showed 84.31% inhibition. mdpi.comnih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of the COX-2 enzyme, which is a key target for anti-inflammatory drugs. mdpi.com The compound Ox-6f exhibited the best binding affinity for COX-2 with a binding energy of -7.70 kcal/mol. mdpi.com
In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Assay | Concentration | % Inhibition | Standard Drug | Standard Drug % Inhibition |
|---|---|---|---|---|---|
| Ox-6f | Albumin Denaturation | 200 µg/mL | 74.16 ± 4.41% | Ibuprofen | 84.31 ± 4.93% |
| Ox-6d | Albumin Denaturation | 200 µg/mL | 70.56% | Ibuprofen | 84.31 ± 4.93% |
The anti-inflammatory effects are attributed to the planar, aromatic nature of the oxadiazole ring, which can act as a linker to orient the molecule for optimal binding at the COX-2 enzyme active site. mdpi.com This structural feature is considered crucial for developing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than traditional NSAIDs. researchgate.net
Analgesic Research
Derivatives of the 1,3,4-oxadiazole class have been investigated for their pain-relieving properties. Research into a series of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, synthesized through a Mannich reaction, has shown notable analgesic effects. ipindexing.com The analgesic potential of these compounds was evaluated using the hot plate and tail-flick methods, which are standard models for assessing central and peripheral analgesic activity. ipindexing.com Among the synthesized compounds, several demonstrated highly significant analgesic activity. ipindexing.com
While specific studies on the analgesic activity of this compound derivatives are not extensively available, the broader research on related 1,3,4-oxadiazole-2-thiol (B52307) compounds suggests a promising area for further investigation. The structural similarities imply that the propyl-substituted derivative could also exhibit analgesic properties.
Table 1: Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Test Method | Observation |
|---|---|---|
| 1a | Hot Plate, Tail Flick | Highly significant analgesic activity |
| 1b | Hot Plate, Tail Flick | Highly significant analgesic activity |
| 1c | Hot Plate, Tail Flick | Highly significant analgesic activity |
| 1d | Hot Plate, Tail Flick | Highly significant analgesic activity |
Data derived from studies on 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives. ipindexing.com
Anticonvulsant Research
The 1,3,4-oxadiazole scaffold is a recurring motif in the development of anticonvulsant agents. ptfarm.plnih.gov A study focusing on a series of 1,3,4-oxadiazole derivatives revealed significant anticonvulsant potential. nih.gov In this research, compound 5b , identified as 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, which possesses a pentylthio group structurally similar to a propyl group, demonstrated superior anticonvulsant activity compared to the established drugs carbamazepine (B1668303) and ethosuximide (B1671622) in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov
The in vitro binding assays indicated that compound 5b exhibits a strong affinity for the GABAA receptor, suggesting that its anticonvulsant mechanism may involve the enhancement of GABAergic neurotransmission. nih.gov Further investigations also pointed to a possible influence on the GABA system. nih.gov
Table 2: Anticonvulsant Activity of a 1,3,4-Oxadiazole Derivative
| Compound | Test Model | ED₅₀ (mg/kg) | GABA Receptor Binding (IC₅₀) |
|---|---|---|---|
| 5b | MES | 8.9 | 0.11 µM |
| 5b | scPTZ | 10.2 | 0.11 µM |
| Carbamazepine | MES | >8.9 | Not Reported |
| Ethosuximide | scPTZ | >10.2 | Not Reported |
ED₅₀: 50% effective dose; IC₅₀: 50% inhibitory concentration. Data pertains to 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one. nih.gov
Antiviral Research (e.g., Anti-HIV, Dengue virus NS2B/NS3 protease inhibition)
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of antiviral agents. nih.gov Research has identified certain 1,3,4-oxadiazole derivatives as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov A high-throughput screening identified a 1,3,4-oxadiazole scaffold as a hit against Tat and HIV-1 infection. nih.gov Subsequent optimization led to derivatives containing indole (B1671886) and acetamide (B32628) moieties with potent inhibitory effects on HIV-1 infectivity. nih.gov These compounds were found to interfere with the viral transcriptional step. nih.gov Specifically, a hit compound from a library screen, which contained a 1,3,4-oxadiazole-2-thiol core connected to 1-naphthyl and carboxylic acid moieties, showed a half-maximal inhibitory concentration (IC₅₀) of 4.0 µM against Tat activity. nih.gov
While direct studies on this compound derivatives are limited, the established anti-HIV activity of other compounds featuring the 1,3,4-oxadiazole-2-thiol core suggests that this class of compounds holds potential for further development as antiviral agents.
Regarding Dengue virus, the NS2B/NS3 protease is a key target for antiviral drug development. nih.govnih.gov Although specific research on this compound derivatives for Dengue virus protease inhibition is not available, the broader class of heterocyclic compounds is actively being explored.
Anthelmintic Activity
While the 1,3,4-oxadiazole scaffold has been explored for a wide range of biological activities, specific in vitro research on the anthelmintic properties of this compound and its derivatives is not prominently documented in the available scientific literature. The diverse biological profile of this heterocyclic system suggests that this could be a potential area for future investigation.
Hypoglycemic Studies
In the realm of metabolic disorders, derivatives of 1,3,4-oxadiazole have been investigated for their potential to lower blood glucose levels. ijpsnonline.com A study on 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) , a compound structurally analogous to the propyl derivative, demonstrated notable antidiabetic activity in several in vitro models. researchgate.netajol.info
The study evaluated OXPA's effect on glucose uptake by yeast cells, its ability to inhibit the α-amylase enzyme, and its capacity to prevent non-enzymatic hemoglobin glycosylation. researchgate.netajol.info The results indicated that OXPA was effective in all three assays, suggesting multiple mechanisms for its hypoglycemic potential. researchgate.netajol.info The compound's activity in the glucose uptake assay was comparable to that of metronidazole, while its α-amylase inhibition was slightly lower than that of acarbose. ajol.info Notably, its ability to inhibit hemoglobin glycosylation was superior to that of vitamin E. ajol.info
Table 3: In Vitro Hypoglycemic Activity of 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA)
| In Vitro Model | Observation |
|---|---|
| Glucose uptake by yeast cells | Activity comparable to metronidazole |
| Alpha-amylase inhibition assay | Slightly lower activity than acarbose |
| Hemoglobin glycosylation inhibition assay | Higher activity than vitamin E |
Data pertains to the structurally similar compound 5-Benzyl-1,3,4-oxadiazole-2-thiol. researchgate.netajol.info
Structure Activity Relationship Sar and Ligand Design Principles
Influence of the 5-Propyl Substituent on Biological Activity Profiles
While direct studies on the 5-propyl substituent are not extensively detailed in the provided search results, the influence of substituents at the 5-position of the 1,3,4-oxadiazole-2-thiol (B52307) ring is a well-established determinant of biological activity. The nature of the group at this position can significantly modulate the pharmacological properties of the molecule.
For instance, in a series of 5-aryl-1,3,4-oxadiazole-2-thiols, the substituents on the phenyl ring were found to have a marked effect on antimicrobial activity. The antitubercular activity was observed to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, highlighting the role of electronic and steric factors. nih.gov Similarly, the activity against Pseudomonas aeruginosa decreased in the order of 4-NO2 > 4-CH3 ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH3)2. nih.gov
The presence of a 3,5-dinitrophenyl moiety at the 5-position has been identified as crucial for potent antimycobacterial activity. nih.gov In another study, compounds with a 4-hydroxyphenyl substituent at the 5-position demonstrated strong inhibitory activity against M. tuberculosis H37Rv. nih.gov These findings underscore the importance of the substituent at the 5-position in dictating the biological activity spectrum. The propyl group, being a small alkyl chain, would contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with target sites. Further comparative studies would be necessary to fully elucidate the specific contribution of the 5-propyl group relative to other substituents.
Impact of S-Substitution on Pharmacological Efficacy
Substitution at the sulfur atom of the 2-thiol group (S-substitution) is a common strategy to diversify the biological activities of 1,3,4-oxadiazole-2-thiols. This modification can lead to compounds with enhanced potency and a broader spectrum of action. nih.govnih.gov
Studies have shown that S-alkylation or S-aralkylation can significantly alter the bioactivity of the parent compound. researchgate.net For example, the introduction of a 3,5-dinitrobenzyl-mercapto group has been shown to confer potent antimycobacterial activity. nih.gov The nature of the substituent on the S-linked aryl ring also plays a critical role, with halogens, particularly chlorine, enhancing antibacterial activity. nih.govmdpi.com
In a series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the resulting compounds exhibited prominent activity against acetylcholinesterase and butyrylcholinesterase enzymes. researchgate.net Another study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) found that the bioactivity was appreciably altered upon substitution at the thiol group. researchgate.net Specifically, S-aralkyl halides showed good inhibitory potential. researchgate.net
The introduction of an N-(1,3-thiazol-2-yl)acetamide moiety via S-substitution has also been explored, leading to new bi-heterocyclic compounds with potential therapeutic applications.
| Parent Compound | S-Substituent | Resulting Biological Activity |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | 3,5-Dinitrobenzyl | Potent antimycobacterial activity nih.gov |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various alkyl/aralkyl groups | Prominent acetylcholinesterase and butyrylcholinesterase inhibition researchgate.net |
| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Aralkyl halides | Good inhibitory potential researchgate.net |
| 1,3,4-Oxadiazole-2-thiol | N-(1,3-thiazol-2-yl)acetamide | Potential therapeutic agents |
Role of N-Substitution on Biological Activity
Nitrogen substitution in the 1,3,4-oxadiazole (B1194373) ring system, particularly in the form of N-substituted derivatives, has been shown to influence biological activity. While the provided outline focuses on 5-propyl-1,3,4-oxadiazole-2-thiol, which implies a free thiol or S-substituted derivatives, it is important to consider the broader context of N-substitution in related oxadiazole compounds to understand the full scope of SAR.
For instance, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the nature of the substituents at both the 2 and 5 positions, in conjunction with the N-acetyl group, dictated the antimicrobial activity. mdpi.com One derivative with a quinolin-4-yl substituent at the 2-position and a 3-methyl-4-nitrophenyl group at the 5-position showed strong bactericidal effects, particularly against Staphylococcus epidermidis. mdpi.com
Rational Design Strategies for Enhanced Bioactivity
Rational drug design plays a pivotal role in optimizing the biological activity of lead compounds. For 1,3,4-oxadiazole derivatives, several strategies have been employed to enhance their bioactivity.
One key strategy involves the isosteric replacement of other functional groups with the 1,3,4-oxadiazole ring. This approach has been successful in the design of various therapeutic agents. nih.gov The oxadiazole ring can act as a bioisosteric replacement for ester and amide groups, often leading to improved metabolic stability and pharmacokinetic properties. nih.gov
Another strategy is the hybridization of the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties. For example, the combination of the 1,3,4-oxadiazole ring with a pyrimidine (B1678525) nucleus has led to the development of novel pyruvate (B1213749) dehydrogenase complex E1 inhibitors with antibacterial activity. nih.gov Similarly, linking 1,3,4-oxadiazoles with benzopyrimidinones has resulted in conjugates with good antibacterial properties. nih.gov
Structural modifications based on SAR data are also a cornerstone of rational design. For instance, knowing that a 3,5-dinitrophenyl group at the 5-position is crucial for antimycobacterial activity allows for the focused synthesis of analogs with this feature. nih.gov Similarly, the observation that halogen substitution on S-linked aryl rings enhances antibacterial activity can guide further synthetic efforts. nih.govmdpi.com
| Design Strategy | Example | Outcome |
| Bioisosteric Replacement | Replacing ester/amide groups with 1,3,4-oxadiazole | Improved metabolic stability and pharmacokinetics nih.gov |
| Molecular Hybridization | Combining 1,3,4-oxadiazole with pyrimidine | Novel antibacterial agents nih.gov |
| SAR-Guided Modification | Incorporating a 3,5-dinitrophenyl moiety | Enhanced antimycobacterial activity nih.gov |
| SAR-Guided Modification | Halogen substitution on S-linked aryl rings | Increased antibacterial potency nih.govmdpi.com |
Pharmacophore Mapping and Conformational Analysis for Active Ligands
Pharmacophore mapping and conformational analysis are powerful computational tools used to understand the key chemical features required for a ligand to bind to a specific biological target and to determine the three-dimensional arrangement of the molecule that is responsible for its activity.
For 1,3,4-oxadiazole derivatives, these techniques have been instrumental in elucidating their mechanism of action and in the design of more potent analogs. Molecular docking studies, a form of conformational analysis, have been used to confirm the binding sites and interactions between 1,3,4-oxadiazole ligands and their target enzymes. nih.gov For example, docking studies of 1,3,4-oxadiazole pyrimidine derivatives with the E. coli pyruvate dehydrogenase complex E1 revealed key interactions with residues such as Lsy392 and His106, explaining the potent inhibitory activity of certain compounds. nih.gov
Pharmacophore modeling helps to identify the essential structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for biological activity. For a series of 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, a pharmacophore model was generated that consisted of hydrophobic areas, hydrogen bond acceptors, and a hydrogen bond donor, which was consistent with the known characteristics of the c-Met receptor's ligand-binding site. nih.gov
These computational approaches, combined with experimental data, provide a comprehensive understanding of the SAR of 1,3,4-oxadiazole derivatives and guide the rational design of new and more effective therapeutic agents.
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. mdpi.comnih.gov Studies on various 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives and other analogues utilize DFT to optimize molecular geometries and investigate their frontier molecular orbitals. researchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov
DFT calculations on a series of 1,3,4-oxadiazole (B1194373) derivatives show that the nature of the substituent at the 5-position significantly influences the HOMO-LUMO gap. For instance, theoretical studies on various 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives revealed HOMO-LUMO gaps ranging from 3.15 eV to 3.83 eV. nih.gov Compounds with electron-donating groups tend to have smaller energy gaps, suggesting enhanced reactivity. nih.gov This indicates that the propyl group on 5-Propyl-1,3,4-oxadiazole-2-thiol likely influences its electronic properties and reactivity profile.
| Compound Class | Representative Substituent | Calculated HOMO-LUMO Gap (ΔE) | Reference |
|---|---|---|---|
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | p-nitro-phenyl | 3.15 eV | nih.gov |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | p-chloro-phenyl | 3.70 eV | nih.gov |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | phenyl | 3.75 eV | nih.gov |
| Designed molecules based on BDD-IN | End-capped acceptors | 2.17–2.39 eV | dntb.gov.ua |
Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign the characteristic peaks in an IR spectrum to specific bond stretches, bends, and torsions. A theoretical and experimental study on the related compound 5-phenyl-1,3,4-oxadiazole-2-thiol successfully assigned its IR spectrum using DFT calculations. capes.gov.br Key vibrational modes for the 1,3,4-oxadiazole-2-thiol (B52307) core are consistently identified across various studies. asianpubs.orgresearchgate.net For this compound, similar characteristic vibrations are expected, with additional modes corresponding to the propyl substituent.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| S-H stretch | ~2560 | asianpubs.org |
| C=N stretch | ~1514-1636 | asianpubs.orgresearchgate.net |
| C=C stretch (Aromatic) | ~1554-1578 | asianpubs.org |
| C=S stretch | ~1260-1280 | researchgate.net |
| C-O stretch (in ring) | ~1108-1140 | asianpubs.org |
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug design for identifying potential therapeutic targets and understanding mechanisms of action. Numerous studies have employed molecular docking to investigate the interactions of 1,3,4-oxadiazole derivatives with various enzymes and proteins. mdpi.comresearch-nexus.netmdpi.com
The thiol group is a key functional group in the body's defense against oxidative stress, as it can undergo redox reactions and interact with reactive oxygen species and related enzymes. nih.gov Derivatives of 1,3,4-oxadiazole-2-thiol have been docked against several enzymes implicated in inflammation and oxidative stress, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net These studies reveal that the oxadiazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions within the active sites of these proteins, suggesting a potential role in modulating their activity. mdpi.com The ability of the thiol group to form mixed disulfides with cysteine residues on proteins is another critical interaction pathway in redox signaling and oxidative stress. nih.gov
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the ligand-protein interaction. Lower binding energy values suggest stronger, more stable binding. Docking studies of various 1,3,4-oxadiazole derivatives have shown significant binding affinities for a range of protein targets. For example, certain derivatives exhibited excellent binding affinity for the COX-2 enzyme and the anti-apoptotic protein Bcl-2. research-nexus.netmdpi.com These interactions are typically governed by a combination of hydrogen bonds involving the nitrogen atoms of the oxadiazole ring and hydrophobic interactions from the substituent at the 5-position.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Flurbiprofen-based 1,3,4-oxadiazole derivative (Ox-6f) | COX-2 (5KIR) | -7.70 | mdpi.com |
| 1,3,4-oxadiazole amide derivative (7j) | VEGFR2 | -48.89 kJ/mol (~ -11.68 kcal/mol) | mdpi.com |
| (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol | Bcl-2 | Not specified, but potent | research-nexus.net |
| 1,3,4-oxadiazole amide derivative (7j) | EGFR | -33.23 kJ/mol (~ -7.94 kcal/mol) | mdpi.com |
Aromaticity Assessment of the 1,3,4-Oxadiazole Ring System (e.g., Bird Index)
The aromaticity of a heterocyclic ring is fundamental to its stability, reactivity, and ability to engage in π-π interactions with biological receptors. nih.gov The 1,3,4-oxadiazole ring is considered an aromatic system, though its aromatic character is thought to be less pronounced than that of other five-membered heterocycles like furan, due to the presence of two electronegative nitrogen atoms. mdpi.com
The assessment of aromaticity can be complex, with different computational methods sometimes yielding contrasting results. For instance, a study on substituted 1,3,4-oxadiazoles found that the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) suggested a non-aromatic character, while the magnetically-based Nucleus-Independent Chemical Shift (NICS) method predicted a relatively high degree of aromaticity. researchgate.net This highlights that the aromaticity of the oxadiazole ring is nuanced and can be influenced by the electronic nature of its substituents. researchgate.net
The Bird Index is a unified aromaticity index based on the variation of bond lengths within a ring; a value of 100 represents maximum aromaticity, as seen in benzene (B151609). chempedia.info While a specific Bird Index for this compound is not available in the literature, comparing the indices of other heterocycles provides valuable context for its likely aromatic character.
| Compound | Bird Index | Reference |
|---|---|---|
| Benzene | 100 | chempedia.info |
| Thiophene | 75 | chempedia.info |
| Pyrrole | 59 | chempedia.info |
| Furan | 43 | chempedia.info |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing valuable insights into the nature and prevalence of various close contacts that dictate the supramolecular architecture. For 1,3,4-oxadiazole derivatives, Hirshfeld surface analysis elucidates the roles of hydrogen bonds, van der Waals forces, and other weaker interactions in stabilizing the crystal packing.
The analysis involves generating a three-dimensional Hirshfeld surface, which is unique for each molecule within a crystal. The surface is colored according to a normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest atom interior (di) and exterior (de) to the surface, and the van der Waals radii of the atoms. Red regions on the dnorm map indicate shorter intermolecular contacts, which are typically associated with hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
While specific research findings for this compound are not available in the reviewed literature, studies on analogous 1,3,4-oxadiazole structures provide a clear indication of the expected intermolecular interactions. The presence of nitrogen, oxygen, and sulfur atoms, along with hydrogen atoms on the heterocyclic ring and its substituents, allows for a variety of interactions.
Key intermolecular contacts identified in related 1,3,4-oxadiazole derivatives through Hirshfeld surface analysis often include H···H, H···C/C···H, H···N/N···H, H···O/O···H, and H···S/S···H interactions. The relative contributions of these contacts are dependent on the specific substituents on the oxadiazole ring. For instance, in the crystal structure of one 1,3,4-oxadiazole derivative, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing were from H···C (18%), H···H (17%), H···Cl (16.6%), H···O (10.4%), H···N (8.9%), and H···S (5.9%) interactions nih.gov. In another study involving a different derivative, the analysis showed that 24.3% of the intermolecular interactions were from N···H/H···N contacts, 21.1% from S···H/H···S contacts, and 17.7% from H···H contacts nih.gov.
The following table summarizes the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for various substituted 1,3,4-oxadiazole derivatives, providing a general overview of the interaction landscape for this class of compounds.
| Intermolecular Contact | Percentage Contribution Range (%) |
| H···H | 17 - 25 |
| H···C / C···H | 9 - 18 |
| H···N / N···H | 8.9 - 24.3 |
| H···O / O···H | 10.4 - 15 |
| H···S / S···H | 5.9 - 21.1 |
| S···C / C···S | ~ 9.7 |
| Other (e.g., H···Cl, S···N) | Variable |
These data highlight the importance of hydrogen bonding (H···N, H···O, H···S) and van der Waals forces (H···H, H···C) in the solid-state structures of 1,3,4-oxadiazole derivatives. The presence of the thiol/thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols further influences the hydrogen bonding patterns, with the potential for both N–H···S and S–H···N interactions researchgate.net. The propyl group in this compound would be expected to primarily contribute to H···H and H···C contacts.
Applications and Future Directions in Chemical Sciences
Prospects in Medicinal Chemistry Research and Drug Discovery
The 1,3,4-oxadiazole (B1194373) nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities. researchgate.netrroij.com Derivatives of 1,3,4-oxadiazole-2-thiol (B52307) are considered valuable starting materials or key intermediates in the synthesis of new therapeutic agents. uobaghdad.edu.iqontosight.ai The biological potential of this class of compounds stems from their ability to engage in various biological processes, often acting as surrogates for carboxylic acid groups and participating in hydrogen bonding and other molecular interactions within biological targets. researchgate.net
Research into substituted 1,3,4-oxadiazoles has revealed a comprehensive spectrum of biological activities, suggesting that 5-propyl-1,3,4-oxadiazole-2-thiol could serve as a foundational structure for developing novel drugs. mdpi.comresearchgate.net The thiol group at the 2-position is particularly significant as it provides a reactive handle for synthesizing a variety of S-substituted derivatives, allowing for the fine-tuning of steric, electronic, and lipophilic properties to enhance potency and selectivity. nih.govresearchgate.net
Extensive studies on analogues have demonstrated potent activities, including:
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov They have also been investigated for their antifungal properties. mdpi.comresearchgate.netfrontiersin.org
Anti-inflammatory and Analgesic Activity: Several compounds incorporating the oxadiazole ring have shown promising anti-inflammatory and analgesic effects, with some derivatives exhibiting efficacy comparable to standard drugs like ibuprofen (B1674241). rroij.commdpi.comresearchgate.net
Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in various compounds evaluated for their antitumor properties. mdpi.comresearchgate.netijpsnonline.com
Antiviral Activity: The structural motif has been integrated into molecules with antiviral capabilities, including activity against HIV. mdpi.comresearchgate.netijpsnonline.com
Anticonvulsant Activity: Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been identified as potent anticonvulsant agents. rroij.comijpsnonline.com
Antioxidant Activity: The ability of some oxadiazole derivatives to scavenge free radicals points to their potential in addressing diseases related to oxidative stress. uobaghdad.edu.iqnih.gov
The diverse biological profile of this chemical family underscores the potential of this compound as a key building block in drug discovery programs.
Table 1: Summary of Reported Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as various fungi. | mdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org |
| Anti-inflammatory | Derivatives show significant reduction in inflammation in preclinical models. | rroij.comontosight.aimdpi.comresearchgate.net |
| Anticancer | Investigated for cytotoxic effects against various cancer cell lines. | mdpi.comresearchgate.netijpsnonline.com |
| Antiviral | Includes activity against viruses such as HIV. | mdpi.comresearchgate.netijpsnonline.com |
| Anticonvulsant | Certain derivatives demonstrate potent activity in seizure models. | rroij.comijpsnonline.com |
| Antioxidant | Compounds show efficacy in scavenging free radicals. | uobaghdad.edu.iqnih.gov |
| Antihypertensive | Some analogues exhibit blood pressure-lowering properties. | mdpi.comresearchgate.net |
Potential in Agrochemical Research and Development (e.g., Herbicides, Pesticides)
The application of 1,3,4-oxadiazole derivatives extends into the agrochemical sector, where they have been explored as active ingredients in pesticides. researchgate.netnih.gov Their broad biological activity is not limited to human pathogens but also includes organisms that are detrimental to agriculture. mdpi.comresearchgate.net Compounds based on the 1,3,4-oxadiazole ring have been reported to possess herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net
The development of new agrochemicals is driven by the need for more effective and selective agents to combat pests and weeds that threaten crop yield and quality. The 1,3,4-oxadiazole scaffold has proven to be a versatile core for creating such agents. frontiersin.org For instance, specific derivatives have demonstrated efficacy against the plant pathogenic fungus Rhizoctonia solani and weeds like Echinochloa cruss-galli. mdpi.comijpsnonline.com
The potential agrochemical applications for derivatives of this compound include:
Fungicides: The demonstrated antifungal activity against various plant pathogens suggests their utility in controlling crop diseases. frontiersin.orgijpsnonline.com
Herbicides: Certain 1,3,4-oxadiazole compounds have shown potent herbicidal activity, indicating a potential avenue for developing new weed control agents. mdpi.comresearchgate.net
Insecticides: The insecticidal properties of this class of compounds make them candidates for developing new pest management solutions. nih.govresearchgate.net
Further research focusing on the substitution patterns on the oxadiazole ring, such as the propyl group in this compound, could lead to the discovery of novel and more potent agrochemicals.
Table 2: Potential Agrochemical Applications of 1,3,4-Oxadiazole Derivatives
| Application | Target Organism/Use | References |
|---|---|---|
| Fungicide | Plant pathogenic fungi (e.g., Rhizoctonia solani, Exserohilum turcicum) | frontiersin.orgijpsnonline.com |
| Herbicide | Weeds (e.g., Echinochloa cruss-galli, Avena fatua) | mdpi.comresearchgate.net |
| Insecticide | Various insect pests | nih.govresearchgate.net |
| Nematicide | Plant-parasitic nematodes | researchgate.net |
Emerging Applications in Material Science
Beyond biological applications, the 1,3,4-oxadiazole moiety is valued in material science for its unique electronic and physical properties. researchgate.netresearchgate.net The rigid, planar structure and electron-deficient nature of the oxadiazole ring make it a useful component in the design of advanced functional materials.
One of the most prominent applications of 1,3,4-oxadiazole derivatives in material science is in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org Specifically, 2,5-diaryl-1,3,4-oxadiazoles are well-known for their use as electron-transporting and hole-blocking materials in OLED devices. researchgate.net Their high electron affinity and thermal stability contribute to the efficiency and longevity of these devices. rsc.orgresearchgate.net
The strong fluorescence and high quantum yields exhibited by many oxadiazole-containing compounds also make them suitable for use as light-emitting layers. researchgate.net While much of the research has focused on diaryl derivatives, the fundamental electronic properties of the oxadiazole core suggest that other substituted versions, including those derived from this compound, could be tailored for OLED applications. The thiol group offers a site for further functionalization to tune the material's properties or to anchor it to other components within a device.
The utility of the 1,3,4-oxadiazole-2-thiol scaffold extends to other areas of functional material development. The presence of multiple heteroatoms (N, O, S) makes these compounds excellent ligands for coordinating with metal ions.
Metal-Organic Frameworks (MOFs): Analogues such as 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol are used as building blocks for creating novel polymeric coordination systems and MOFs. These materials have potential applications in catalysis, ion exchange, and gas storage. chemicalbook.com The thiol group in this compound is well-suited for binding to metal centers to form such complex architectures.
Anticorrosion Agents: The ability of heterocyclic compounds containing sulfur and nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. The compound 5-amino-1,3,4-thiadiazole-2-thiol, a related structure, has been noted for its anti-corrosion properties, suggesting a similar potential for oxadiazole-thiol derivatives. jmchemsci.com
Luminescent Materials: The inherent luminescence of some oxadiazole derivatives makes them useful for applications beyond OLEDs, such as in biological imaging and sensors. chemicalbook.com
Interdisciplinary Research Opportunities and Challenges
The diverse applications of 1,3,4-oxadiazole-2-thiol derivatives highlight significant opportunities for interdisciplinary research. The convergence of medicinal chemistry, agrochemistry, and material science allows for the development of innovative technologies. For example, the antimicrobial properties of these compounds could be combined with their material characteristics to create self-disinfecting surfaces or antimicrobial coatings.
However, realizing this potential involves addressing several challenges. A key challenge is the development of efficient and scalable synthetic routes to produce a wide variety of derivatives for screening. Furthermore, establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for rationally designing molecules with optimized performance for a specific application, be it therapeutic efficacy, pesticidal potency, or electronic properties. For medicinal and agrochemical applications, thorough investigation into biocompatibility, metabolic stability, and environmental impact will be essential.
Future research will likely focus on leveraging computational tools for in silico screening and property prediction to accelerate the discovery process. The exploration of hybrid materials that combine the biological activity of the oxadiazole core with the functional properties of polymers or nanoparticles represents a particularly exciting frontier.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl hydrazide + CS₂ | EtOH/KOH, reflux, 6h | 76–90% | |
| S-Alkylation | KOH/acetone, 24h reflux | 78–85% |
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR: The thiol proton (-SH) appears as a broad singlet near δ 10–13 ppm. Propyl substituents show triplet/multiplet signals between δ 0.9–1.7 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .
- IR Spectroscopy: The thiol group exhibits a characteristic S-H stretch at 2550–2600 cm⁻¹. C=N and C-O stretches in the oxadiazole ring appear at 1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively .
- Elemental Analysis: Confirms stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
- HPLC: Retention times (e.g., 6.3–9.2 min) and peak purity (>95%) validate compound homogeneity .
How does the thiol group influence reactivity in S-alkylation reactions?
Methodological Answer:
The thiol (-SH) group acts as a nucleophile, reacting with alkyl/aralkyl halides under basic conditions. For example:
- Procedure: Stir the thiol with KOH in acetone, add alkyl halide, and reflux for 24h .
- Characterization: Post-alkylation, the disappearance of the S-H IR peak and new alkyl proton signals in ¹H NMR confirm success .
- Challenges: Competing oxidation to disulfides can occur; inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) mitigate this .
Advanced Research Questions
What strategies evaluate α-glucosidase inhibitory activity, and how are IC₅₀ values interpreted?
Methodological Answer:
- Assay Design:
- IC₅₀ Determination: Use non-linear regression (e.g., GraphPad Prism) to calculate the concentration inhibiting 50% enzyme activity. For example, oxadiazole-thiol derivatives show IC₅₀ values of 9.37–37.82 µM, compared to acarbose (standard) .
- SAR Analysis: Electron-withdrawing groups (e.g., -CF₃) enhance activity by stabilizing enzyme-ligand interactions .
How can DFT calculations predict electronic properties for drug design?
Methodological Answer:
- Protocol:
- Case Study: DFT studies on 5-phenyl derivatives revealed HOMO localization on the oxadiazole ring, suggesting nucleophilic attack sites .
What role does this compound play in dye-sensitized solar cells (DSSCs)?
Methodological Answer:
- Application: As a sensitizer, this compound derivatives anchor to TiO₂ via the thiol group, enhancing electron injection .
- Performance Metrics:
Addressing Data Contradictions
Example: Variability in synthetic yields (59–90% in ) arises from:
- Substituent Effects: Electron-deficient aryl groups increase reaction rates (higher yields) .
- Purification Methods: Crystallization vs. column chromatography impacts recovery .
- Reaction Monitoring: TLC/HPLC tracking reduces byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
